Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H12ClNO2S and a molecular weight of 281.76 g/mol . This compound is part of the thiophene family, which is known for its aromatic properties and significant role in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Thiophene derivatives are known to have a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting the growth of certain microbial species . The compound’s interaction with microbial enzymes disrupts their normal function, leading to antimicrobial effects. Additionally, thiophene derivatives are known to interact with kinases, which are crucial for cell signaling pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of voltage-gated sodium channels, impacting cellular excitability and signaling . Furthermore, the compound’s interaction with microbial enzymes can lead to changes in cellular metabolism, ultimately affecting cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit certain microbial enzymes, disrupting their normal function and leading to antimicrobial effects . Additionally, the compound’s interaction with kinases can modulate cell signaling pathways, affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit stable antimicrobial activity over extended periods . The compound’s degradation products may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives are known to undergo metabolic transformations, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the compound’s localization within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction forms an intermediate, which is then cyclized to produce the desired thiophene derivative . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Methyl 3-amino-2-thiophenecarboxylate
- 3-Aminothiophene-2-carboxamide
Uniqueness
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIKQRXCKXHXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366625 | |
Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91076-94-7 | |
Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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